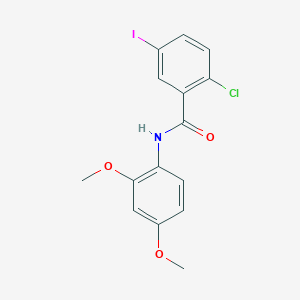
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BMN or NSC-71948, is a chemical compound that belongs to the family of dioxane derivatives. BMN has been found to have several potential applications in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for cancer research and treatment. However, one limitation of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its cytotoxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One potential direction is the modification of the compound to improve its efficacy and reduce its cytotoxicity. Another potential direction is the development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2-butyl-4-chloro-5-methyl-1,3-dioxane with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then hydrolyzed to form 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Applications De Recherche Scientifique
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-4-5-8-17(2)24-15(19)12(16(20)25-17)9-11-6-7-14(23-3)13(10-11)18(21)22/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQHQLFLRNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)
![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)

![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)